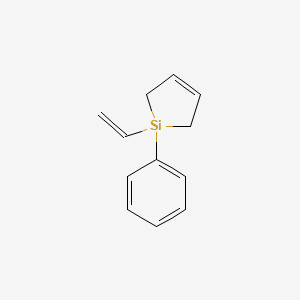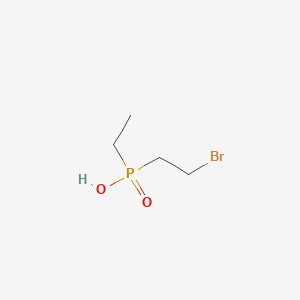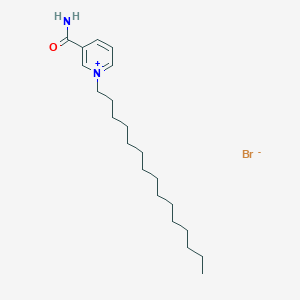
3-Carbamoyl-1-pentadecylpyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carbamoyl-1-pentadecylpyridin-1-ium bromide is a compound that belongs to the class of pyridinium salts These compounds are known for their diverse applications in various fields such as chemistry, biology, and industry
Méthodes De Préparation
The synthesis of 3-Carbamoyl-1-pentadecylpyridin-1-ium bromide typically involves the reaction of 3-carbamoylpyridine with pentadecyl bromide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and a base like potassium carbonate is often used to facilitate the reaction. The mixture is heated to reflux for several hours, and the product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
3-Carbamoyl-1-pentadecylpyridin-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles such as chloride, iodide, or hydroxide ions under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Common reagents used in these reactions include halide salts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-Carbamoyl-1-pentadecylpyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyridinium moiety can interact with negatively charged sites on proteins and nucleic acids, affecting their function. The long alkyl chain enhances its ability to integrate into lipid bilayers, making it useful in studies of membrane dynamics and permeability .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Carbamoyl-1-pentadecylpyridin-1-ium bromide include other pyridinium salts such as 3-carbamoyl-1-alkylpyridin-1-ium salts with different alkyl chain lengths. These compounds share similar chemical properties but differ in their physical properties and specific applications. For example, shorter alkyl chain derivatives may have higher solubility in water, while longer chains may enhance hydrophobic interactions with biological membranes .
Propriétés
Numéro CAS |
53171-30-5 |
|---|---|
Formule moléculaire |
C21H37BrN2O |
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
1-pentadecylpyridin-1-ium-3-carboxamide;bromide |
InChI |
InChI=1S/C21H36N2O.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-23-18-15-16-20(19-23)21(22)24;/h15-16,18-19H,2-14,17H2,1H3,(H-,22,24);1H |
Clé InChI |
QPEXXRALXZSIOK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC[N+]1=CC=CC(=C1)C(=O)N.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole]](/img/structure/B14652033.png)
![4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14652040.png)
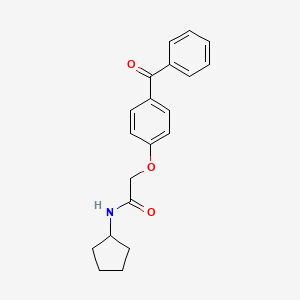

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethylbenzo[g][1,3]benzoxazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethylbenzo[g][1,3]benzoxazole;iodide](/img/structure/B14652058.png)

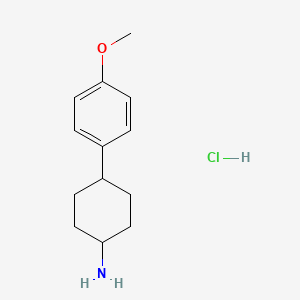
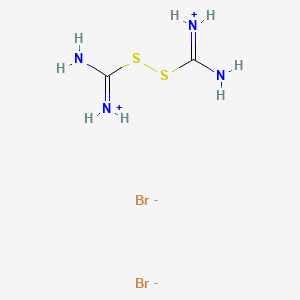
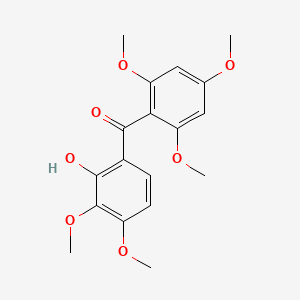
![3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14652078.png)
